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molecular formula C12H12O2 B8446658 3-Allyl-7-methoxybenzofuran

3-Allyl-7-methoxybenzofuran

Cat. No. B8446658
M. Wt: 188.22 g/mol
InChI Key: XKKQGJHLTWJOTB-UHFFFAOYSA-N
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Patent
US06323235B1

Procedure details

Cerium chloride (5.63 g) was placed in a dry eggplant type flask, and stirred at 150° C. under reduced pressure for 4 hours to dry. After replacing the atmosphere with nitrogen, the reaction mixture was cooled to room temperature. THF (30 ml) was added and the flask was left to stand overnight. The reaction mixture was cooled to 0° C. and allylmagnesium bromide (0.79 M solution in ether, 28.9 ml) was added dropwise. To this, 2,3-dihydro-3-oxo-7-methoxybenzofuran (2.5 g) was added and the resulting mixture was stirred at 0° C. for 1.5 hours. The reaction solution was poured into water (200 ml) and acetic acid (3 ml), and the resultant was extracted with ethyl acetate. The organic layer was washed with saturated aqueous sodium hydrogen carbonate solution and with saturated brine, followed by drying the resultant over sodium sulfate. After removing sodium sulfate by filtration, the solvent was evaporated off to obtain brown syrup (4.52 g). This syrup (4.52 g) was dissolved in benzene (20 ml) and p-toluenesulfonic acid monohydrate (50 mg) was added to the solution, followed by stirring the resulting solution at 60° C. for 30 minutes. The reaction solution was poured into 5% sodium hydrogen carbonate solution, and extracted with ethyl acetate. The organic layer was washed with saturated aqueous sodium hydrogen carbonate solution and with saturated brine, followed by drying the resultant over sodium sulfate. After removing the sodium sulfate by filtration, the solvent was removed under reduced pressure and the residue was purified by column chromatography (solvent: cyclohexane/diethyl ether=5/1-2/1) using silica gel. The main fraction was further purified by column chromatography (solvent: n-hexane/ethyl acetate=20/1) to obtain the desired compound (2.05 g, yield: 72%).
[Compound]
Name
syrup
Quantity
4.52 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
50 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
72%

Identifiers

REACTION_CXSMILES
[OH2:1].[C:2]1(C)[CH:7]=[CH:6]C(S(O)(=O)=O)=[CH:4][CH:3]=1.[C:13](=[O:16])([O-])O.[Na+].[CH:18]1[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1>>[CH2:2]([C:7]1[C:19]2[CH:20]=[CH:21][CH:22]=[C:23]([O:16][CH3:13])[C:18]=2[O:1][CH:6]=1)[CH:3]=[CH2:4] |f:0.1,2.3|

Inputs

Step One
Name
syrup
Quantity
4.52 g
Type
reactant
Smiles
Name
Quantity
20 mL
Type
reactant
Smiles
C1=CC=CC=C1
Step Two
Name
Quantity
50 mg
Type
reactant
Smiles
O.C1(=CC=C(C=C1)S(=O)(=O)O)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(O)([O-])=O.[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
by stirring the resulting solution at 60° C. for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
The organic layer was washed with saturated aqueous sodium hydrogen carbonate solution and with saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
by drying the resultant over sodium sulfate
CUSTOM
Type
CUSTOM
Details
After removing the sodium sulfate
FILTRATION
Type
FILTRATION
Details
by filtration
CUSTOM
Type
CUSTOM
Details
the solvent was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was purified by column chromatography (solvent: cyclohexane/diethyl ether=5/1-2/1)
CUSTOM
Type
CUSTOM
Details
The main fraction was further purified by column chromatography (solvent: n-hexane/ethyl acetate=20/1)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(C=C)C1=COC2=C1C=CC=C2OC
Measurements
Type Value Analysis
AMOUNT: MASS 2.05 g
YIELD: PERCENTYIELD 72%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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